Trihexyl(tetradecyl)phosphanium benzoate
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Overview
Description
Trihexyl(tetradecyl)phosphanium benzoate is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility for a wide range of compounds. These properties make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trihexyl(tetradecyl)phosphanium benzoate typically involves the reaction of trihexyl(tetradecyl)phosphanium chloride with sodium benzoate. The reaction is carried out in an aqueous-free medium to prevent hydrolysis of the anions. The process involves the following steps:
Preparation of Sodium Benzoate: Sodium benzoate is prepared by neutralizing benzoic acid with sodium hydroxide.
Metathesis Reaction: Trihexyl(tetradecyl)phosphanium chloride is reacted with sodium benzoate in a suitable solvent, such as acetonitrile or ethanol, to form this compound and sodium chloride as a byproduct.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Trihexyl(tetradecyl)phosphanium benzoate undergoes various chemical reactions, including:
Substitution Reactions: The benzoate anion can participate in nucleophilic substitution reactions.
Complexation Reactions: The compound can form complexes with metal ions, which is useful in extraction and separation processes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild temperatures and solvents like acetonitrile.
Complexation: Metal salts such as neodymium chloride are used, and the reactions are often carried out at room temperature with stirring.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Metal Complexes: Complexes with metals like neodymium, which are useful in extraction and separation technologies.
Scientific Research Applications
Trihexyl(tetradecyl)phosphanium benzoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in separation processes, such as the extraction of rare earth metals and desulfurization of fuels
Mechanism of Action
The mechanism of action of trihexyl(tetradecyl)phosphanium benzoate involves its ability to solubilize and stabilize various compounds. The benzoate anion plays a crucial role in complexation reactions with metal ions, facilitating their extraction and separation. The ionic nature of the compound allows it to interact with a wide range of molecular targets, enhancing its versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
- Trihexyl(tetradecyl)phosphanium chloride
- Trihexyl(tetradecyl)phosphanium bis(oxalato)borate
- Trihexyl(tetradecyl)phosphanium dicyanamide
Uniqueness
Trihexyl(tetradecyl)phosphanium benzoate stands out due to its specific anion, which imparts unique properties such as enhanced solubility for aromatic compounds and improved complexation abilities with metal ions. This makes it particularly useful in applications requiring selective extraction and purification .
Properties
CAS No. |
920759-13-3 |
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Molecular Formula |
C39H73O2P |
Molecular Weight |
605.0 g/mol |
IUPAC Name |
trihexyl(tetradecyl)phosphanium;benzoate |
InChI |
InChI=1S/C32H68P.C7H6O2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-32H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 |
InChI Key |
MDNHAZJLKWUNHY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
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